![molecular formula C11H11FO B583223 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one CAS No. 952722-64-4](/img/structure/B583223.png)
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Overview
Description
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS number of 952722-64-4 .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is C11H11FO . The InChI code is 1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has a molecular weight of 178.21 . It is a liquid at room temperature . The density is 1.192±0.06 g/cm3 . The boiling point is 247.9±33.0 °C at 760 mmHg .Scientific Research Applications
Metabolic Pathways in Drug Biotransformation
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one plays a role in the biotransformation of prasugrel, an antiplatelet agent. It involves rapid deesterification and cytochrome P450-mediated formation of active metabolites responsible for platelet aggregation. This process provides insights into drug metabolism and possible interactions with other medications (Rehmel et al., 2006).
Chemical Reactions and Compound Formation
The molecule undergoes various chemical reactions, including rearrangement with dithiols leading to unexpected products like benzo- and cyclo-octa-thiophenes. These reactions are significant for understanding complex chemical processes and synthesis (Hanquet et al., 1985).
Development of Fluorescent Probes
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is used in synthesizing long-wavelength fluorophores. These fluorophores have applications in detecting metal ions like Hg2+ in environmental and biological systems, demonstrating the compound's utility in creating sensitive and selective sensors (Zhu et al., 2014).
Antioxidant and Antibacterial Activities
Derivatives of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit significant antioxidant activities. They are synthesized and tested using assays like DPPH and ABTS, showcasing their potential as antioxidant agents. Additionally, some derivatives demonstrate moderate antibacterial activities, broadening the compound's applications in pharmaceutical research (Ghanbari Pirbasti et al., 2016).
Structural Analysis and Crystallography
The compound is also studied for its structural properties using techniques like X-ray crystallography. Analyzing its molecular structure helps in understanding its physical and chemical characteristics, which is crucial for material science and medicinal chemistry applications (Jasinski et al., 2012).
Synthesis of Novel Compounds
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is involved in the synthesis of various novel compounds, such as cyclopropyl phenyl sulfides. These synthetic methods are important for developing new chemical entities with potential applications in different fields, including medicinal chemistry and materials science (Tanaka et al., 1982).
Antimycobacterial Properties
Novel hybrid heterocycles containing 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit promising antimycobacterial activity. These compounds provide valuable insights for developing new treatments for tuberculosis and other mycobacterial infections (Ponnuchamy et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIJFPNHKJLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653563 | |
Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952722-64-4 | |
Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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